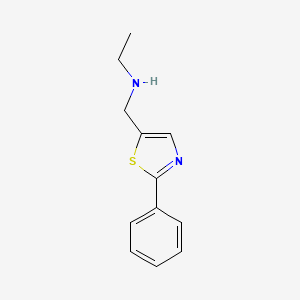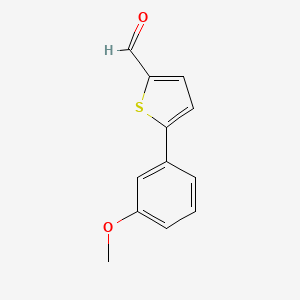![molecular formula C15H16N4S B1637234 N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)
N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylthieno[2,3-b]pyridine and 2-cyanovinyl derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide: shares structural similarities with other thieno[2,3-b]pyridine derivatives.
4,6-Dimethylthieno[2,3-b]pyridine: A precursor in the synthesis of the compound.
2-Cyanovinyl derivatives: Structural analogs with variations in the substituents.
Uniqueness
The uniqueness of N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H16N4S |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N4S/c1-10-8-11(2)18-15-13(10)14(17-9-19(3)4)12(20-15)6-5-7-16/h5-6,8-9H,1-4H3 |
InChI-Schlüssel |
WOZKLBMYYBNGIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(4-Ethoxyphenyl)ethyl]piperidine](/img/structure/B1637165.png)







![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
